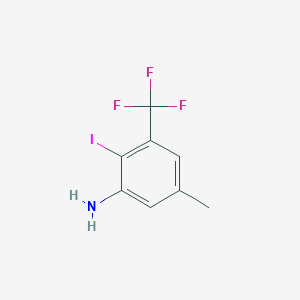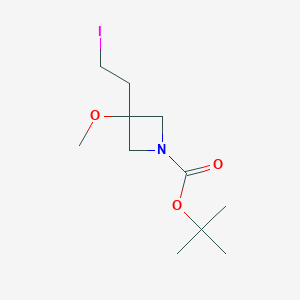
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, an iodoethyl group, and a methoxy group attached to the azetidine ring
Preparation Methods
The synthesis of tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-methoxyazetidine-1-carboxylate with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
Chemical Reactions Analysis
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The carbonyl group in the azetidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodoethyl group with an amine would yield a tert-butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate.
Scientific Research Applications
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Potential applications include the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to undergo various chemical reactions makes it a versatile tool in drug discovery and development.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups or structural motifs.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate can be compared to other azetidine derivatives, such as:
tert-Butyl 3-(2-chloroethyl)-3-methoxy-azetidine-1-carboxylate: Similar structure but with a chloroethyl group instead of an iodoethyl group. The iodoethyl group is more reactive in substitution reactions.
tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate: Similar structure but with a bromoethyl group. The bromoethyl group is less reactive than the iodoethyl group but more reactive than the chloroethyl group.
tert-Butyl 3-(2-hydroxyethyl)-3-methoxy-azetidine-1-carboxylate: Contains a hydroxyethyl group, which can participate in hydrogen bonding and increase the compound’s solubility in water.
The uniqueness of this compound lies in its iodoethyl group, which provides higher reactivity and versatility in chemical reactions compared to its chloroethyl and bromoethyl counterparts.
Properties
Molecular Formula |
C11H20INO3 |
|---|---|
Molecular Weight |
341.19 g/mol |
IUPAC Name |
tert-butyl 3-(2-iodoethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8H2,1-4H3 |
InChI Key |
WGBOVKNXMOLRDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


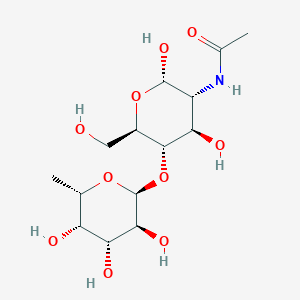

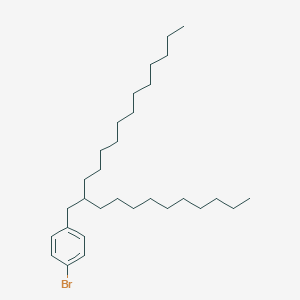
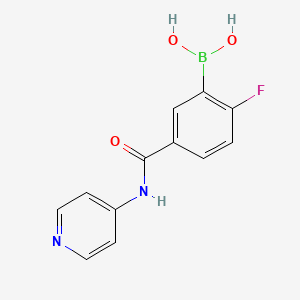

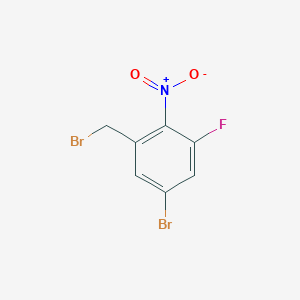

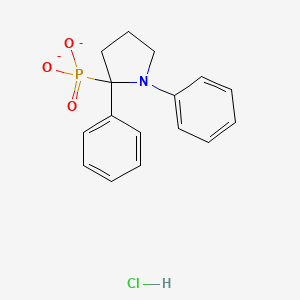
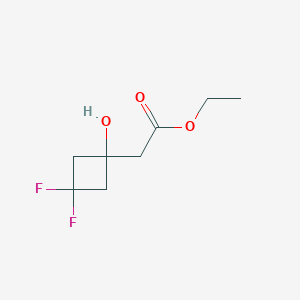

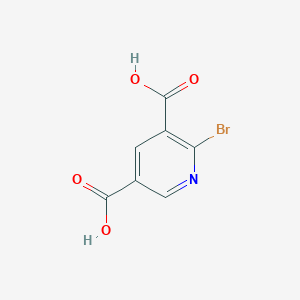
![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)
